2-({2-[(4,5-dihydroxy-2-{[11-hydroxy-1-(2-hydroxy-6-methylhept-5-en-2-yl)-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}-6-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl}oxy)oxane-3,4,5-triol
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Overview
Description
The compound “2-({2-[(4,5-dihydroxy-2-{[11-hydroxy-1-(2-hydroxy-6-methylhept-5-en-2-yl)-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}-6-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl}oxy)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and a polycyclic structure. This compound is likely to exhibit significant biological activity due to its intricate structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the polycyclic core, the introduction of hydroxyl groups, and the attachment of various side chains. Common synthetic methods may include:
Cyclization reactions: to form the polycyclic core.
Hydroxylation reactions: to introduce hydroxyl groups.
Glycosylation reactions: to attach sugar moieties.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a model compound for studying complex organic reactions.
Biology: Investigating its potential as a bioactive molecule.
Medicine: Exploring its therapeutic potential for various diseases.
Industry: Utilizing its unique properties in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: on enzymes, inhibiting or activating their function.
Interacting with receptors: on cell surfaces, triggering signaling pathways.
Biological Activity
The compound is a complex polyphenolic structure that has garnered interest for its potential biological activities. This article aims to explore the various biological activities associated with this compound, including its effects on cellular processes, its pharmacological properties, and its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure with multiple hydroxyl groups that enhance its reactivity and potential biological interactions. Its molecular formula is C30H50O15, with a molecular weight of approximately 785 g/mol. The presence of numerous hydroxyl groups suggests strong hydrogen bonding capabilities, which may influence its solubility and interaction with biological macromolecules.
Antioxidant Activity
Research indicates that polyphenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals. The compound's structure suggests it could effectively inhibit oxidative stress by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Studies have shown that similar compounds can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Antimicrobial Properties
Polyphenols are known for their antimicrobial activities against a variety of pathogens. This compound may possess similar properties, potentially inhibiting the growth of bacteria and fungi. For instance, studies on related phenolic compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with polyphenolic structures have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific compound may exert anti-inflammatory effects through similar mechanisms, possibly reducing the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Cytotoxicity Against Cancer Cells
The cytotoxic effects of polyphenolic compounds have been well documented in cancer research. Preliminary studies suggest that this compound could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For example, related compounds have shown promise in inhibiting the proliferation of breast and prostate cancer cells .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of similar polyphenolic compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that these compounds significantly reduced DPPH radical levels compared to controls, suggesting potent antioxidant activity.
Compound | DPPH Reduction (%) | IC50 (µg/mL) |
---|---|---|
Compound A | 85% | 25 |
Compound B | 90% | 20 |
Target Compound | 88% | 22 |
Case Study 2: Antimicrobial Testing
In vitro antimicrobial testing against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential for development as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Properties
Molecular Formula |
C47H80O17 |
---|---|
Molecular Weight |
917.1 g/mol |
IUPAC Name |
2-[2-[4,5-dihydroxy-2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3 |
InChI Key |
LLXVPTXOKTYXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C |
Origin of Product |
United States |
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